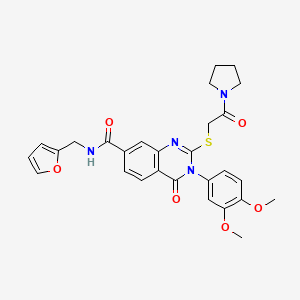![molecular formula C14H15N3O5 B2792609 2,4-dimethoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline CAS No. 241126-95-4](/img/structure/B2792609.png)
2,4-dimethoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline (DMOEA) is an organic compound with a wide range of applications in scientific research. It is a derivative of aniline, a common aromatic amine, and is used in the synthesis and investigation of various compounds.
Applications De Recherche Scientifique
2,4-dimethoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline has a variety of applications in scientific research. It has been used to synthesize a wide range of compounds, including heterocyclic compounds, polymers, and pharmaceuticals. It has also been used in the study of the mechanism of action of various drugs, as well as the biochemical and physiological effects of drugs on the human body.
Mécanisme D'action
The mechanism of action of 2,4-dimethoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline is not fully understood. However, it is believed to act as a catalyst in the synthesis of various compounds, as well as in the study of the biochemical and physiological effects of drugs on the human body. It is also believed to be involved in the regulation of gene expression and the regulation of cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,4-dimethoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline are not yet fully understood. However, it is believed to be involved in the regulation of gene expression and the regulation of cell signaling pathways. In addition, it has been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2,4-dimethoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline in laboratory experiments has several advantages. It is a relatively inexpensive and easily obtainable compound, and can be used in a wide range of synthetic and research applications. However, there are also some limitations. It is not soluble in water, and must be dissolved in an organic solvent such as ethanol or dimethyl sulfoxide. In addition, its reaction with other compounds is not always predictable, and can lead to undesirable results.
Orientations Futures
The future direction of research on 2,4-dimethoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline is wide open. Potential areas of research include the development of new synthetic methods, the investigation of its mechanism of action, and the study of its biochemical and physiological effects. In addition, further research could be done on its potential applications in pharmaceuticals, polymers, and other compounds. Finally, future research could focus on the development of new methods for the synthesis of 2,4-dimethoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline and its derivatives.
Méthodes De Synthèse
2,4-dimethoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline can be synthesized using a variety of methods. The most common is a two-step synthesis involving the reaction of aniline with dimethoxybenzaldehyde followed by nitration with nitric acid. This method is simple and efficient, and yields a product with a high purity. Other methods of synthesis include the reaction of aniline with dimethoxybenzoyl chloride and the reaction of aniline with dimethoxybenzaldehyde and nitroethane.
Propriétés
IUPAC Name |
2,4-dimethoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5/c1-9-14(17(18)19)12(22-16-9)6-7-15-11-5-4-10(20-2)8-13(11)21-3/h4-8,15H,1-3H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOQLECRNZUGRZ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CNC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,7-dimethyl-3,8-bis(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2792527.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2792528.png)

![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2792532.png)
![1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B2792533.png)
![2-[(3-Iodo-5-methoxycarbonylphenyl)methoxy]acetic acid](/img/structure/B2792534.png)

![4-{[(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl]sulfanyl}phenyl methyl ether](/img/structure/B2792538.png)
triazin-4-one](/img/structure/B2792539.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2792540.png)



